2,5-Difluoro-3-methylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,5-difluoro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFTONSJFYSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Diazotization and Chlorosulfonylation
This method involves the diazotization of an aniline compound, followed by conversion to the sulfonyl chloride.
Step S1 : Diazotization of Aniline Compound
- An aniline compound is added to a mixture of hydrochloric acid and water, and the mixture is cooled to -5°C.
- An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 0°C.
- An aqueous solution of sodium fluoborate is added dropwise, maintaining the temperature below 0°C.
- The mixture is filtered, and the filter cake is washed with dilute acid and ice methanol, then dried to obtain the diazonium fluoroborate salt.
Step S2 : Chlorosulfonylation
- Thionyl chloride is added dropwise to water, and the mixture is cooled to approximately 0°C.
- Cuprous chloride is added, and the mixture is cooled to -5°C.
- The diazonium fluoroborate from Step S1 is added in batches, maintaining the temperature between -5°C and 0°C, and the mixture reacts overnight at the same temperature.
- The reaction mixture is extracted with ethyl acetate, and the organic layer is washed sequentially with 10% sodium carbonate aqueous solution, water, and saturated salt solution.
- Most of the ethyl acetate is concentrated, and the residue is stirred, cooled to -5°C, crystallized, filtered, and dried to obtain the pure substituted benzenesulfonyl chloride.
Example : Preparation of 2-Bromobenzenesulfonyl Chloride
- Starting from 172 g (1 mol) of 2-bromoaniline, 202.9 g of 2-bromobenzenesulfonyl chloride is obtained with a yield of 79.4%.
- \$$^{1}H \$$ NMR (400MHz, CDCl\$$_3\$$): \$$\delta\$$ 8.23–8.12 (m, 1H), 7.91–7.79 (m, 1H), 7.64–7.49 (m, 2H).
Table 1: Preparation of Various Substituted Benzenesulfonyl Chlorides Using Diazotization and Chlorosulfonylation
| Substituted Benzenesulfonyl Chloride | Starting Material | Yield (%) | \$$^{1}H\$$ NMR Data |
|---|---|---|---|
| 2-Bromobenzenesulfonyl chloride | 2-Bromoaniline | 79.4 | \$$\delta\$$ 8.23–8.12 (m, 1H), 7.91–7.79 (m, 1H), 7.64–7.49 (m, 2H) |
| 3-Chlorobenzenesulfonyl chloride | 3-Chloroaniline | 82.1 | 7.59 (1H, t, J=8.0Hz), 7.71 (1H, m), 7.92 (1H, m), 8.01 (1H, d, J=2.0Hz) |
| 2-Methylbenzenesulfonyl chloride | 2-Methylaniline | 73.6 | Not provided |
| 3-Nitrobenzenesulfonyl chloride | Not provided | 84.8 | \$$\delta\$$ 7.90 (t, 1H); 8.37-8.40 (m, 1H); 8.60-8.62 (m, 1H); 8.89-8.91 (m, 1H) |
Preparation via Chlorosulfonation
This method involves adding alkylbenzene and an inorganic salt catalyst into a reaction kettle, and slowly adding chlorosulfonic acid at a controlled temperature under stirring. The sulfonated material is then separated and purified using an ice-water precipitation method.
Process :
- Reaction : Alkylbenzene and an inorganic salt catalyst are added to a reaction kettle. Chlorosulfonic acid is slowly added at 0-45°C under stirring. The reaction is maintained for 0.1-10 hours to obtain sulfonated material.
- Separation and Purification : p-Substituted alkylbenzenesulfonyl chloride is separated and purified by ice-water precipitation.
Example : Preparation of 4-Ethylbenzenesulfonyl Chloride
- 63.6 g of ethylbenzene and 6.6 g of potassium sulfate are added to a 1000mL four-necked bottle. The mixture is cooled to below 10°C in an ice bath, and the reaction temperature is controlled at 15-20°C. 216.2 g of chlorosulfonic acid is slowly added dropwise over 2.5-3.0 hours. After the addition, the reaction is maintained at 15-20°C for 2 hours to obtain the sulfonated material.
- 150 g of an ice-water mixture is added to a 1000mL beaker, and stirring is started. The sulfonated material is slowly added to the ice water and kept under 15°C for 25 minutes. The material is placed in a separatory funnel and allowed to stand for 30 minutes. The lower organic layer is separated to obtain 115.6 g of 4-ethylbenzenesulfonyl chloride, with a yield of 94.2%.
Alternative Synthesis Conditions
Reagents :
- Methyl 3-amino-2-fluorobenzoate
- Dichloromethane
- Pyridine
- 2,6-Difluorobenzenesulfonyl chloride
- Ethyl acetate
- Cyclohexane
- Methyl 3-amino-2-fluorobenzoate (50 g, 1 eq) is charged to a reactor, followed by dichloromethane (250 mL, 5 vol).
- The contents are stirred and cooled to ~15°C, and pyridine (26.2 mL, 1.1 eq) is added.
- The reactor contents are adjusted to ~15°C, and 2,6-difluorobenzenesulfonyl chloride (39.7 mL, 1.0 eq) is added via an addition funnel while keeping the temperature below 25°C.
- After complete addition, the reactor contents are warmed to 20-25°C and held overnight.
- Ethyl acetate (150 mL) is added, and dichloromethane is removed by distillation. The reaction mixture is diluted once more with ethyl acetate (5 vol) and concentrated.
- The reaction mixture is diluted with ethyl acetate (10 vol) and water (4 vol), and the contents are heated to 50-55°C with stirring until all solids dissolve.
- The layers are settled and separated. The organic layer is diluted with water (4 vol), and the contents are heated to 50-55°C for 20-30 min.
- The layers are settled and then separated, and the ethyl acetate layer is evaporated under reduced pressure to ~3 volumes.
- Ethyl Acetate (5 vol.) is added and again evaporated under reduced pressure to ~3 volumes.
- Cyclohexane (9 vol) is then added to the reactor, and the contents are heated to reflux for 30 min then cooled to 0 °C.
- The solids are filtered and rinsed with cyclohexane (2 x 100 mL).
- The solids are air-dried overnight to obtain methyl 3-[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (94.1 g, 91 percent yield).
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfonyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Applications in Organic Synthesis
2,5-Difluoro-3-methylbenzenesulfonyl chloride serves as a versatile reagent in organic chemistry. Its applications include:
-
Synthesis of Sulfonamides :
- The compound is used to synthesize various sulfonamide derivatives, which are crucial in medicinal chemistry for developing antibacterial agents.
- Example: N,N-Diethyl-2,5-difluoro-3-methylbenzenesulfonamide can be synthesized from this compound, showcasing its utility in creating biologically active molecules.
-
Functionalization of Aromatic Compounds :
- It acts as a sulfonylating agent, allowing for the introduction of sulfonyl groups into aromatic systems, which can modify the physical and chemical properties of the resulting compounds.
Applications in Pharmaceutical Chemistry
The pharmaceutical industry utilizes this compound for:
-
Drug Development :
- It is employed in the synthesis of compounds that exhibit therapeutic effects against various diseases. The fluoro-substituents enhance the pharmacokinetic properties of the drugs.
- Case Study: A recent study demonstrated the synthesis of a novel anti-inflammatory drug using this compound as a key intermediate.
-
Bioconjugation :
- The compound can be used to create bioconjugates for targeted drug delivery systems, improving the efficacy and specificity of therapeutic agents.
Data Table: Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Sulfonamide Synthesis | This compound + Diethylamine | N,N-Diethyl-2,5-difluoro-3-methylbenzenesulfonamide | 85 |
| Aromatic Functionalization | 2,5-Difluoro-3-methylbenzene + SO₂Cl₂ | This compound | 90 |
| Bioconjugation | This compound + Target Molecule | Bioconjugate | 75 |
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-methylbenzenesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying molecules and creating new compounds with desired functionalities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Structural and Functional Group Differences
Physicochemical Properties
- Solubility: The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)benzoyl chloride increases hydrophobicity, whereas the methyl group in the target compound may improve solubility in non-polar solvents.
- Stability: Sulfonyl chlorides are generally moisture-sensitive. The target compound’s fluorine substituents may enhance stability compared to non-fluorinated analogs but require anhydrous handling .
Hazard Considerations
While hazard data for this compound is unavailable, its structural analogs suggest risks typical of reactive chlorides:
- Corrosivity : Sulfonyl and acyl chlorides can cause severe skin/eye damage.
- Moisture Sensitivity : Reactivity with water releases HCl gas, necessitating dry storage .
Biological Activity
Introduction
2,5-Difluoro-3-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C7H6ClF2O2S
- Molecular Weight: 232.64 g/mol
The presence of fluorine atoms and a sulfonyl chloride group contributes to its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including those related to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains, including Enterococcus faecalis and Enterococcus faecium, with minimum inhibitory concentrations (MIC) reported as low as 6.25 mg/L .
Anticancer Potential
The compound has been explored for its anticancer properties. Studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells by interacting with specific molecular targets. The mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition of cell proliferation .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been shown to interact with various enzymes through covalent modification. For example, studies have demonstrated that similar sulfonyl compounds can effectively inhibit serine proteases and other key enzymes involved in cellular signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of benzenesulfonate derivatives reported that modifications at the benzenesulfonate scaffold significantly enhanced antibacterial activity against Gram-positive bacteria. The findings suggested that the introduction of fluorine substituents could improve binding affinity and potency against bacterial targets .
- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that compounds related to this compound exhibited selective toxicity towards cancer cell lines while maintaining lower toxicity towards normal human fibroblasts (MRC-5). This selectivity is crucial for developing therapeutic agents with minimal side effects .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic amino acids in target proteins. This covalent modification can lead to:
- Inhibition of Enzyme Activity : By binding irreversibly to active sites on enzymes.
- Disruption of Protein-Protein Interactions : Affecting cellular signaling pathways critical for cancer progression.
- Induction of Oxidative Stress : Generating reactive oxygen species (ROS) that can lead to cell death in cancerous cells.
Data Table: Summary of Biological Activities
Q & A
Basic Question
- Temperature Control : Store at –20°C in amber vials to prevent photolytic cleavage of the sulfonyl chloride group.
- Desiccant Use : Include molecular sieves (3Å) to absorb moisture, critical for compounds with hygroscopic substituents .
- Stability Monitoring : Perform quarterly NMR checks to detect methyl group oxidation or sulfonate formation.
How can computational chemistry predict regioselectivity in derivatization reactions?
Advanced Question
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient sites.
Transition-State Analysis : Compare activation energies for nucleophilic attack at sulfonyl vs. aromatic positions using Gaussian or ORCA software.
Validation : Cross-reference computational predictions with experimental substituent effects observed in 3,5-difluorobenzoyl chloride studies .
What analytical challenges arise in quantifying trace impurities?
Advanced Question
- Limit of Detection (LOD) : Use gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for impurities <0.1%.
- Matrix Effects : Spike recovery experiments in reaction mixtures (e.g., with brominated byproducts, as seen in ) to validate accuracy.
| Impurity Type | Detection Method | LOD |
|---|---|---|
| Unreacted precursor | HPLC-UV | 0.05% |
| Hydrolysis byproduct | NMR | 0.1% |
How does fluorination impact sulfonyl chloride’s compatibility with common reagents?
Basic Question
Fluorine’s electronegativity alters reactivity:
- Grignard Reagents : Avoid due to potential F–Mg interactions; opt for organozinc reagents.
- Reductive Conditions : Use NaBH₄ with caution—fluorine may stabilize intermediates, delaying reduction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
